

(4-Aminocyclohexyl)methanol: A Versatile Building Block in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: (4-Aminocyclohexyl)methanol

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(4-Aminocyclohexyl)methanol has emerged as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, offering a flexible scaffold for the development of novel therapeutics. Its cyclohexane ring provides conformational rigidity, while the amino and methanol functionalities serve as key handles for synthetic modifications. This bifunctional nature allows for its incorporation into a diverse range of molecular architectures, leading to the creation of potent and selective drugs targeting various diseases.

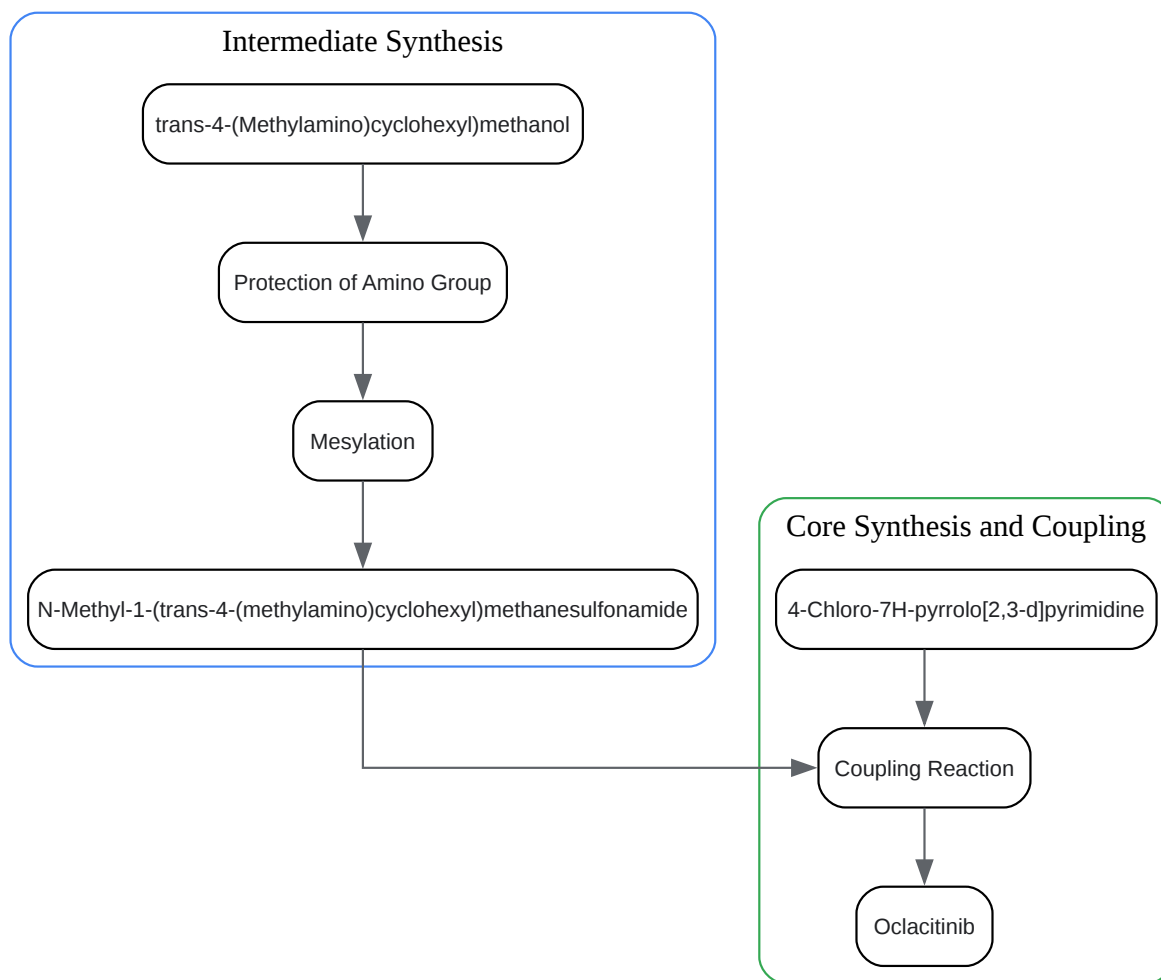
This document provides detailed application notes and protocols for the use of **(4-Aminocyclohexyl)methanol** and its derivatives in the synthesis of prominent pharmaceutical agents, including Janus Kinase (JAK) inhibitors and Cyclin-Dependent Kinase 9 (CDK9) inhibitors. Additionally, a protocol for the synthesis of a key intermediate for a potential diet pill is detailed.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

(4-Aminocyclohexyl)methanol is a key starting material for the synthesis of Oclacitinib, a selective JAK1 and JAK3 inhibitor used in veterinary medicine to treat allergic dermatitis. The synthesis involves the preparation of a key intermediate, N-methyl-1-(trans-4-(methylamino)cyclohexyl)methanesulfonamide, which is then coupled with a pyrrolo[2,3-d]pyrimidine core.

Synthetic Pathway Overview: Oclacitinib

The synthesis of Oclacitinib from a derivative of **(4-Aminocyclohexyl)methanol** is a multi-step process that involves the formation of a key methanesulfonamide intermediate followed by its coupling to the heterocyclic core.



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Fig. 1: Synthetic workflow for Oclacitinib.

Experimental Protocol: Synthesis of Oclacitinib Intermediate and Final Coupling

Step 1: Synthesis of (trans-4-(Methylamino)cyclohexyl)methanol

This intermediate can be obtained from the corresponding carboxylic acid, trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, upon treatment with a reducing agent like lithium aluminium hydride in an anhydrous aprotic solvent such as tetrahydrofuran. The reaction is typically carried out at temperatures between 0-60°C for several hours.^[1]

Step 2: Synthesis of N-methyl-1-(trans-4-(methylamino)cyclohexyl)methanesulfonamide

The detailed synthesis of this key intermediate is a multi-step process involving protection, mesylation, and amination, as outlined in various patents.^{[2][3][4]}

Step 3: Coupling to form Oclacitinib

The final step involves the nucleophilic aromatic substitution reaction between N-methyl-1-(trans-4-(methylamino)cyclohexyl)methanesulfonamide and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.^[2] The resulting Oclacitinib free base is then typically converted to its maleate salt to improve its physicochemical properties.^{[2][3][4]} A mixture of Oclacitinib and maleic acid in 1-butanol and water is stirred, followed by volume reduction via vacuum distillation and cooling to precipitate the maleate salt. The solid is collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.^{[3][4]}

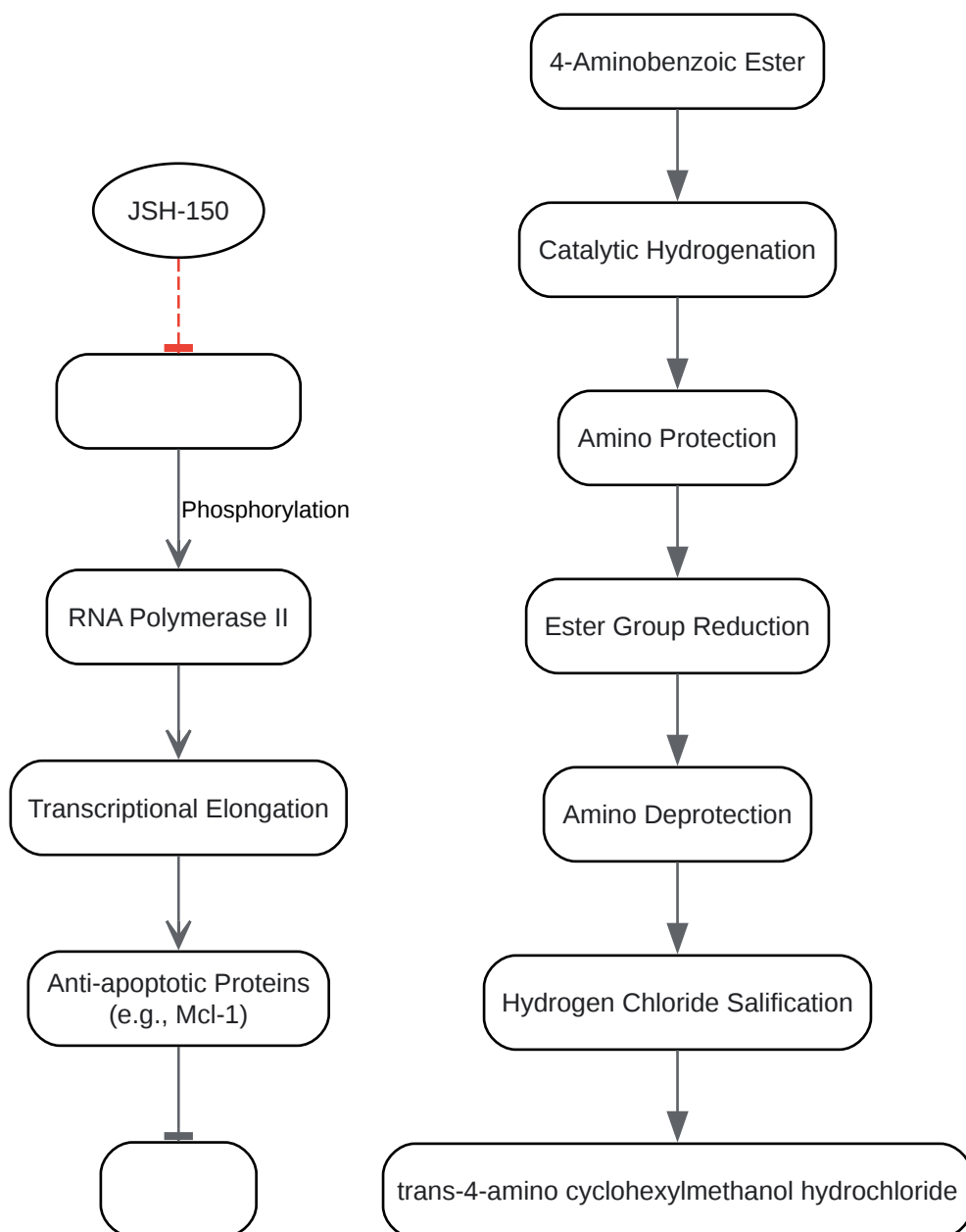
Parameter	Value	Reference
Starting Material for side chain	trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid	^[1]
Core structure	4-Chloro-7H-pyrrolo[2,3-d]pyrimidine	^[2]
Final Product	Oclacitinib Maleate	^{[2][3][4]}

Application in the Synthesis of CDK9 Inhibitors

A derivative of **(4-Aminocyclohexyl)methanol** is incorporated into the structure of JSH-150, a potent and highly selective CDK9 inhibitor. The specific moiety is (1s,4s)-N1-(2-methoxyethyl)cyclohexane-1,4-diamine.

Signaling Pathway of CDK9 Inhibition

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II, leading to transcriptional elongation of genes, including anti-apoptotic proteins. Inhibition of CDK9 by compounds like JSH-150 blocks this process, leading to cancer cell death.



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